2-(3-溴丙基)萘

描述

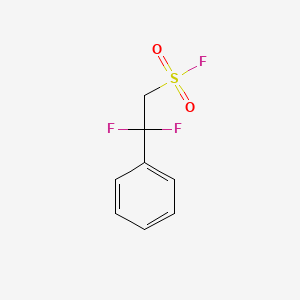

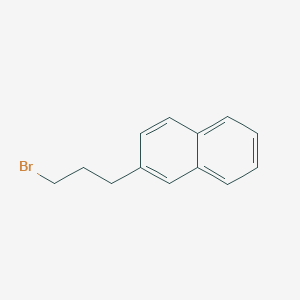

2-(3-Bromopropyl)naphthalene is a brominated naphthalene derivative, which is a compound of interest in various fields of chemistry due to its potential applications in materials science and supramolecular chemistry. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of bromo-substituted naphthalenes can be achieved through chemoselective Suzuki–Miyaura reactions, as described in the first paper. The reactions involve bromo-trifluoromethanesulfonyloxy-naphthalenes, which are accessible from tetralone derivatives. These reactions are noted for their excellent chemoselectivity, favoring the bromide position regardless of its location on the naphthalene ring or the electronic properties of adjacent groups .

Another approach to synthesizing bromo-substituted naphthalene derivatives, such as 2-bromo and 2,6-dibromo-1,4,5,8-naphthalene dianhydride derivatives, involves the use of NaBr and oleum. The reaction conditions, including time, temperature, SO3 content, and NaBr quantity, are crucial for achieving selective synthesis. The resulting structures and yields are characterized after derivatization into their naphthalimide compounds .

Molecular Structure Analysis

The molecular structure of 2-(3-Bromopropyl)naphthalene is characterized by the presence of a bromine atom attached to a propyl chain, which is further connected to the naphthalene ring. The exact position of the bromine atom on the propyl chain and its orientation on the naphthalene ring can influence the compound's reactivity and the outcome of subsequent chemical reactions.

Chemical Reactions Analysis

Bromo-substituted naphthalenes can undergo various chemical reactions, leveraging the bromine atom as a reactive site for further functionalization. The papers provided do not detail specific reactions for 2-(3-Bromopropyl)naphthalene, but the general reactivity of bromo-naphthalenes suggests potential for cross-coupling reactions, such as the Suzuki–Miyaura reaction, and nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromopropyl)naphthalene would be influenced by the bromine atom and the naphthalene core. Bromine's presence imparts a higher molecular weight and could affect the boiling point, melting point, and solubility of the compound. The naphthalene core contributes to the compound's aromaticity, stability, and potential interactions with other molecules. However, the papers provided do not offer specific data on the physical and chemical properties of 2-(3-Bromopropyl)naphthalene .

Relevant Case Studies

The papers do not mention case studies directly related to 2-(3-Bromopropyl)naphthalene. However, the synthesis methods and the general reactivity of bromo-substituted naphthalenes discussed could serve as a foundation for future case studies involving this compound . The third paper discusses the synthesis of various diarylnaphthalenes, which, while not directly related to 2-(3-Bromopropyl)naphthalene, provides insight into the synthetic strategies that could be applied to similar compounds .

科学研究应用

增强亲核取代反应中的反应性:

- 金、宋和池(2003 年)的一项研究探索了各种金属氟化物在亲核氟化反应中的反应性。该研究以 2-(3-溴丙基)萘作为底物,证明了离子液体中反应性显着增强,从而产生各种产物,如 2-(3-卤代丙基)萘和 2-(3-甲氧基丙基)萘。这突出了 2-(3-溴丙基)萘在促进多种亲核取代反应中的潜力 (Kim, Song, & Chi, 2003)。

在断裂醚中的应用:

- Boovanahalli、Kim 和 Chi(2004 年)的研究在离子液体卤化物亲核性中使用了 2-(3-溴丙基)萘来断裂醚。这种绿色化学方法有效地从醚中再生酚,证明了 2-(3-溴丙基)萘在可持续化学中的效用 (Boovanahalli, Kim, & Chi, 2004)。

亲核羟基化与水:

- 金等人(2004 年)的一项研究调查了使用离子液体作为反应介质的烷基卤化物与水的亲核羟基化。该方法使用 2-(3-溴丙基)萘作为模型化合物,展示了水的亲核性增强和消除产物的生成减少,表明在环保和高效的有机合成中具有潜在应用 (Kim et al., 2004)。

功能性萘二酰亚胺的合成和性质:

- Kobaisi 等人(2016 年)回顾了萘二酰亚胺(NDI)的发展,包括它们在超分子化学、传感器和催化等各个领域的合成和应用。讨论了核心取代的萘二酰亚胺的合成和性质,其中可能涉及 2-(3-溴丙基)萘之类的衍生物,突出了它们在人工光合作用和太阳能电池技术等领域中的潜力 (Kobaisi et al., 2016)。

溴代取代萘二酐衍生物的选择性合成:

- Ping(2012 年)的研究重点是合成溴代取代萘二酐衍生物,这对于创建核心取代的萘二酰亚胺至关重要。本研究提出了选择性合成这些衍生物的方法,表明溴代取代萘在材料和超分子化学中的效用 (Ping, 2012)。

安全和危害

According to the safety data sheet, “2-(3-Bromopropyl)naphthalene” is considered hazardous. It is flammable and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

作用机制

Target of Action

Brominated compounds like this often interact with various biological targets, including proteins and nucleic acids, due to their electrophilic nature .

Mode of Action

For instance, they can undergo Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including those involving free radicals . For example, N-bromosuccinimide (NBS) can generate a succinimidyl radical, which can then abstract a hydrogen atom to form a carbon-centered radical . This radical can then react with NBS to form a brominated compound .

Pharmacokinetics

The pharmacokinetics of naphthalene, a structurally related compound, have been studied . Naphthalene is metabolized in the body, and its metabolites can cause toxicity in certain tissues . The specific ADME properties of 2-(3-Bromopropyl)naphthalene may differ due to the presence of the bromopropyl group.

Result of Action

Brominated compounds can have various effects on cells, including inducing oxidative stress and causing dna damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Bromopropyl)naphthalene. For example, the presence of other chemicals, temperature, and pH can affect its reactivity . Furthermore, naphthalene is a major environmental risk driver, with typical individual risk levels in the 10-4 range .

属性

IUPAC Name |

2-(3-bromopropyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Br/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPDBXUSKFKXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromopropyl)naphthalene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B3016645.png)

![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)

![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)